methanesulfonic acid;methyl 4-(1-aminocyclopropyl)benzoate
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Overview
Description
Methanesulfonic acid;methyl 4-(1-aminocyclopropyl)benzoate is a compound that combines methanesulfonic acid and methyl 4-(1-aminocyclopropyl)benzoate. Methanesulfonic acid is a strong organic acid with the chemical formula CH₃SO₃H, known for its high solubility in water and its use as a catalyst in various chemical reactions . Methyl 4-(1-aminocyclopropyl)benzoate is an ester derivative of benzoic acid, which includes a cyclopropyl group and an amino group, making it a versatile compound in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid;methyl 4-(1-aminocyclopropyl)benzoate typically involves the esterification of 4-(1-aminocyclopropyl)benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The resulting ester is then reacted with methanesulfonic acid to form the final compound.
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethyl sulfide using oxygen or chlorine, followed by purification processes . The esterification process for methyl 4-(1-aminocyclopropyl)benzoate can be scaled up using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid;methyl 4-(1-aminocyclopropyl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methanesulfonic acid group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted benzoates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methanesulfonic acid;methyl 4-(1-aminocyclopropyl)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of methanesulfonic acid;methyl 4-(1-aminocyclopropyl)benzoate involves its interaction with specific molecular targets and pathways. The methanesulfonic acid component acts as a strong acid catalyst, facilitating various chemical reactions. The methyl 4-(1-aminocyclopropyl)benzoate component can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: Similar to other sulfonic acids like p-toluenesulfonic acid and benzenesulfonic acid.
Methyl 4-(1-aminocyclopropyl)benzoate: Similar to other ester derivatives of benzoic acid, such as methyl 4-aminobenzoate and ethyl 4-aminobenzoate.
Uniqueness
Methanesulfonic acid;methyl 4-(1-aminocyclopropyl)benzoate is unique due to its combination of a strong acid and an ester derivative with a cyclopropyl group. This combination provides distinct chemical properties and reactivity, making it valuable in various applications.
Biological Activity
Methanesulfonic acid (MSA) and its derivatives, including methyl 4-(1-aminocyclopropyl)benzoate, have garnered attention in the field of medicinal chemistry due to their potential biological activities. This article explores their biological properties, mechanisms of action, and relevant case studies.
Molecular Formula : C12H17NO5S
Molecular Weight : 285.34 g/mol
CAS Number : 1006037-04-2
Antimicrobial Properties
Research indicates that methanesulfonic acid and its derivatives exhibit antimicrobial activity. MSA's role as a solvent and catalyst in pharmaceutical formulations enhances the solubility and stability of active compounds, potentially increasing their efficacy against various pathogens .
Anticancer Potential
Methyl 4-(1-aminocyclopropyl)benzoate has been investigated for its anticancer properties. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells by interacting with specific molecular targets, including receptors and enzymes involved in cell proliferation .
The biological effects of methanesulfonic acid and its derivatives are primarily mediated through:
- Enzyme Inhibition : Compounds may inhibit enzymes critical for cellular metabolism and growth.
- Receptor Modulation : Interaction with cell surface receptors can alter signaling pathways, leading to modified cellular responses.
- Cluster Formation : MSA enhances the formation of molecular clusters that may influence biological processes, particularly in atmospheric chemistry impacting health .
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of methyl 4-(1-aminocyclopropyl)benzoate against various bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Bacillus subtilis | 18 |
Study 2: Anticancer Effects
In vitro studies demonstrated that methyl 4-(1-aminocyclopropyl)benzoate could induce apoptosis in human cancer cell lines. The compound was shown to activate caspase pathways, which are crucial for programmed cell death.
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 10 |
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 12 |
Properties
CAS No. |
1006037-04-2 |
---|---|
Molecular Formula |
C12H17NO5S |
Molecular Weight |
287.33 g/mol |
IUPAC Name |
methanesulfonic acid;methyl 4-(1-aminocyclopropyl)benzoate |
InChI |
InChI=1S/C11H13NO2.CH4O3S/c1-14-10(13)8-2-4-9(5-3-8)11(12)6-7-11;1-5(2,3)4/h2-5H,6-7,12H2,1H3;1H3,(H,2,3,4) |
InChI Key |
UTNGQFGMAUMZED-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2(CC2)N.CS(=O)(=O)O |
Origin of Product |
United States |
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